molecular formula C6H7N3O2 B12207941 2-(1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid

2-(1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid

Cat. No.: B12207941
M. Wt: 153.14 g/mol
InChI Key: XSEMHAHPSXESOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-1,2,4-Triazol-3-yl)cyclopropane-1-carboxylic acid is a chemical building block of significant interest in organic and medicinal chemistry research. It combines a 1,2,4-triazole heterocycle, a privileged scaffold in drug discovery, with a strained cyclopropane ring. The 1,2,4-triazole pharmacophore is found in a range of bioactive molecules and marketed pharmaceuticals, including compounds with noted diuretic, antiviral, and antibacterial properties . The integration of the cyclopropane moiety is a common strategy in lead optimization, as it can influence the molecule's conformation, metabolic stability, and physicochemical properties. This specific compound, featuring a carboxylic acid functional group, is a versatile intermediate for chemical synthesis. Researchers can utilize the carboxylic acid for further derivatization, such as forming amide bonds to create more complex molecules, or employing the compound in metal-catalyzed cross-coupling reactions. While the specific biological profile of this compound is not detailed in the available literature, analogous structures have been synthesized and studied for their potential applications, underscoring the research value of this chemotype . This product is intended for research purposes as a key synthetic intermediate in the development of novel chemical entities. For Research Use Only. Not for human, veterinary, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H7N3O2

Molecular Weight

153.14 g/mol

IUPAC Name

2-(1H-1,2,4-triazol-5-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C6H7N3O2/c10-6(11)4-1-3(4)5-7-2-8-9-5/h2-4H,1H2,(H,10,11)(H,7,8,9)

InChI Key

XSEMHAHPSXESOA-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C(=O)O)C2=NC=NN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of ethyl cyanoacetate with hydrazine hydrate to form a triazole intermediate, which is then cyclized to form the cyclopropane ring .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of triazole compounds exhibit significant anticancer properties. For instance, research has shown that compounds with similar structures can induce apoptosis in cancer cells, suggesting that 2-(1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid may also possess similar properties. The mechanism often involves the activation of apoptotic pathways through caspase activation and modulation of gene expression related to cell survival and death .

Antimicrobial Properties

Triazole derivatives are known for their antimicrobial activity. The incorporation of the triazole ring in this compound may enhance its efficacy against various bacterial and fungal strains. Studies have demonstrated that such compounds can disrupt microbial cell walls or inhibit key metabolic pathways in pathogens .

Plant Growth Regulation

Research has suggested that triazole compounds can act as plant growth regulators. They may enhance plant resistance to environmental stressors by modulating hormonal pathways or improving nutrient uptake efficiency. For example, studies have shown that triazole derivatives can positively influence the growth of certain crops under stress conditions .

Pesticidal Activity

The potential use of this compound as a pesticide is another area of interest. Its structural similarity to known fungicides indicates that it may inhibit fungal growth or act as a herbicide by disrupting specific biochemical pathways in target organisms .

Enzyme Inhibition Studies

The compound's ability to interact with various enzymes makes it a candidate for biochemical research. Investigations into its inhibitory effects on enzymes such as 1-amino-cyclopropane-1-carboxylate oxidase (ACO) indicate potential applications in modifying plant responses to ethylene and other stress-related hormones .

Case Studies and Research Findings

Several studies have been conducted to elucidate the properties and applications of triazole derivatives:

  • Anticancer Research : A study published in PLOS ONE demonstrated the effectiveness of benzene-poly-carboxylic acid complexes in inducing apoptosis in breast cancer cells. This suggests a pathway for further exploration of triazole derivatives like this compound in cancer therapy .
  • Plant Stress Resistance : Another study focused on the interaction between plant-bacteria systems highlighted how triazole compounds could enhance plant resilience to environmental stressors through biochemical pathways .

Mechanism of Action

The mechanism of action of 2-(1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The triazole ring is known to interact with various proteins, potentially disrupting their normal function .

Comparison with Similar Compounds

2,2-Dimethyl-3-(4H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic Acid

  • Molecular Formula : C₈H₁₁N₃O₂
  • Molecular Weight : 181.20 g/mol
  • Key Differences: The addition of two methyl groups on the cyclopropane ring increases steric bulk and lipophilicity compared to the unsubstituted parent compound.

rac-(1R,2S)-2-[2-(1H-1,2,4-Triazol-1-yl)ethyl]cyclopropane-1-carboxylic Acid

  • Molecular Formula : C₈H₁₀N₃O₂
  • Molecular Weight : 180.19 g/mol
  • This compound is listed as a pharmaceutical impurity, highlighting its relevance in drug synthesis quality control .

1-(2-Chlorophenyl)-5-propyl-1H-1,2,4-triazole-3-carboxylic Acid

  • Molecular Formula : C₁₂H₁₂ClN₃O₂
  • Molecular Weight : 265.69 g/mol
  • Key Differences : A chlorophenyl group and propyl chain on the triazole ring enhance hydrophobicity and steric effects. Such modifications are typical in antifungal agents, though this compound’s specific activity is uncharacterized .

Functional Analogues

2-(1-Methylpyrazol-3-yl)cyclopropane-1-carboxylic Acid

  • Molecular Formula : C₇H₈N₂O₂
  • Molecular Weight : 167.08 g/mol (based on adduct data)
  • Predicted collision cross-section (CCS) values suggest distinct conformational behavior compared to triazole derivatives .

Sodium 2-(1H-1,2,4-Triazol-3-yl)acetate

  • Molecular Formula : C₄H₄N₃O₂Na
  • Molecular Weight : 157.09 g/mol
  • Key Differences : An acetic acid backbone instead of cyclopropane simplifies the structure, favoring solubility. This compound is commercially available and used in solid-phase synthesis, indicating utility as a building block .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Potential Applications
This compound C₆H₇N₃O₂ 169.14 Unsubstituted cyclopropane, direct triazole linkage Antifungal intermediates, drug synthesis
2,2-Dimethyl-3-(4H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid C₈H₁₁N₃O₂ 181.20 Methyl groups on cyclopropane Discontinued lab reagent
rac-(1R,2S)-2-[2-(1H-1,2,4-triazol-1-yl)ethyl]cyclopropane-1-carboxylic acid C₈H₁₀N₃O₂ 180.19 Ethyl linker between rings Pharmaceutical impurity
1-(2-Chlorophenyl)-5-propyl-1H-1,2,4-triazole-3-carboxylic acid C₁₂H₁₂ClN₃O₂ 265.69 Chlorophenyl and propyl substituents Research chemical
Sodium 2-(1H-1,2,4-triazol-3-yl)acetate C₄H₄N₃O₂Na 157.09 Acetic acid backbone Solid-phase synthesis

Biological Activity

2-(1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and related research findings associated with this compound.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the cyclopropane ring and the introduction of the triazole moiety. Various synthetic pathways have been explored to optimize yield and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the triazole moiety. For instance, triazole derivatives have shown significant inhibitory effects on various cancer cell lines. The compound 12O, which contains a similar triazole structure, demonstrated IC50 values in the nanomolar range against cervical and ovarian cancer cell lines, indicating potent antiproliferative activity .

Enzyme Inhibition

The biological activity of this compound may also be linked to its ability to inhibit specific enzymes. Triazole derivatives have been reported to act as inhibitors of carbonic anhydrase-II, an enzyme involved in various physiological processes. In vitro studies have shown that synthesized triazole analogs exhibit moderate inhibition against this enzyme .

Study 1: Inhibition of Cancer Cell Proliferation

A study evaluated the effects of triazole-containing compounds on cancer cell lines, revealing that compounds similar to this compound significantly reduced cell viability in a dose-dependent manner. The most active compounds were subjected to further investigation for their mechanism of action, which included apoptosis induction and cell cycle arrest.

Study 2: Carbonic Anhydrase Inhibition

In another study focusing on enzyme inhibition, a series of triazole derivatives were synthesized and tested for their ability to inhibit carbonic anhydrase-II. The results indicated that structural modifications significantly influenced inhibitory potency. The docking studies suggested that these compounds effectively bind to the active site of the enzyme .

Data Tables

Compound NameIC50 (µM)Target
This compoundTBDCancer cell lines
12O0.009CDK inhibitors
Triazole analogs (various structures)TBDCarbonic anhydrase-II

Q & A

Basic Research Question

  • Structural Elucidation : Use <sup>1</sup>H-NMR to identify proton environments (e.g., cyclopropane ring protons at δ 1.2–2.5 ppm) and <sup>13</sup>C-NMR for carbonyl (C=O) and triazole carbons. IR confirms carboxylic acid (1700–1750 cm<sup>-1</sup>) and triazole (1500–1600 cm<sup>-1</sup>) functionalities .
  • Chiral Analysis : Chiral HPLC or X-ray crystallography is recommended for enantiomeric resolution, as the cyclopropane ring and triazole substituents introduce stereochemical complexity .

How should researchers address contradictory toxicity data between structurally similar triazole derivatives?

Advanced Research Question
Discrepancies in LD50 values (e.g., 160.6 vs. 391.7 mg/kg in rodent studies) may arise from:

  • Structural variations (e.g., pyridine vs. acetamide substituents altering bioavailability).
  • Metabolic differences (e.g., ester hydrolysis rates affecting active metabolite concentrations).
    Methodological Recommendations :
  • Conduct in vitro cytochrome P450 assays to compare metabolic stability.
  • Perform molecular docking studies to assess interactions with target enzymes (e.g., alanine transaminase) .
  • Validate findings using in vivo histopathology (e.g., liver necrosis severity) to correlate structural changes with toxicity .

How can experimental designs evaluate the compound’s interaction with enzymes like ALT or AST?

Advanced Research Question

  • Enzyme Inhibition Assays : Use recombinant ALT/AST enzymes to measure inhibition kinetics (IC50) via spectrophotometric NADH depletion assays.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinities between the compound and enzyme active sites.
  • In Vivo Correlation : Administer the compound to rodent models and measure serum ALT/AST levels. Histological analysis (e.g., hepatic necrosis) should complement biochemical data .

What strategies optimize the stability of the cyclopropane ring under physiological conditions?

Advanced Research Question

  • Steric Shielding : Introduce methyl or tert-butyl groups at the cyclopropane ring’s C2/C3 positions to reduce ring strain and metabolic oxidation .
  • Pro-drug Design : Convert the carboxylic acid to esters (e.g., ethyl or tert-butyl) to enhance lipophilicity and slow hydrolysis in vivo.
  • Computational Modeling : Use DFT calculations to predict bond angles and strain energy, guiding substituent selection for stability .

How can researchers differentiate biological activity between enantiomers of this compound?

Advanced Research Question

  • Chiral Resolution : Separate enantiomers via preparative chiral HPLC (e.g., using amylose-based columns).
  • Enantiomer-Specific Assays : Test each enantiomer in in vitro toxicity models (e.g., hepatocyte viability) and compare IC50 values.
  • X-ray Crystallography : Resolve enantiomer binding modes with target proteins (e.g., triazole-binding enzymes) to identify stereochemical determinants of activity .

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